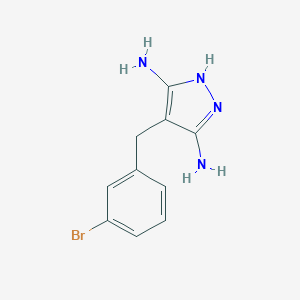
3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine involves the inhibition of various enzymes and pathways that are essential for cancer cell growth and survival. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine include the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of fungal and bacterial growth. It has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine in lab experiments include its potent anticancer, antifungal, and antibacterial activity. However, its limitations include its low solubility in water and the need for further studies to determine its toxicity and potential side effects.
Direcciones Futuras
For research on 3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine include the development of more efficient synthesis methods, the determination of its toxicity and potential side effects, and the evaluation of its efficacy in animal models. Additionally, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections.
Métodos De Síntesis
The synthesis of 3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting intermediate with 3-amino-1H-pyrazole-5-carbonitrile. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-amino-4-(3-bromobenzyl)-1H-pyrazol-5-ylamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also shown potential as an antifungal and antibacterial agent.
Propiedades
Fórmula molecular |
C10H11BrN4 |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)methyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H11BrN4/c11-7-3-1-2-6(4-7)5-8-9(12)14-15-10(8)13/h1-4H,5H2,(H5,12,13,14,15) |
Clave InChI |
IIYVYAFUAXZAQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC2=C(NN=C2N)N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC2=C(NN=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(4-fluorophenyl)-1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetone](/img/structure/B291975.png)
![N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
![N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B291977.png)
![8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291979.png)
![8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291980.png)
![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291981.png)
![2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B291987.png)
![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)